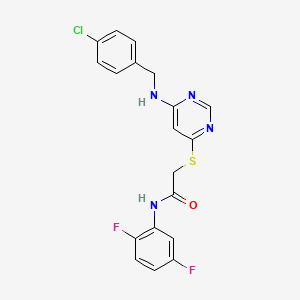

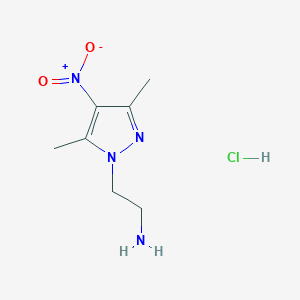

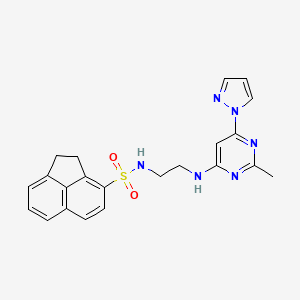

1-(4-(4-(6-(Pyrrolidin-1-yl)pyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(4-(4-(6-(Pyrrolidin-1-yl)pyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone” is a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions and the functionalization of preformed pyrrolidine rings, such as proline derivatives, are also important aspects of the synthesis .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a pyrimidine ring, and a piperazine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Aplicaciones Científicas De Investigación

Microwave Assisted Synthesis and Antibacterial Activity

A study conducted by Merugu, Ramesh, and Sreenivasulu (2010) demonstrated the microwave-assisted synthesis of compounds containing the piperidine moiety, which were then tested for their antibacterial activity. This approach highlights the efficiency of microwave irradiation in synthesizing complex molecules that could be potential candidates for antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Hydrogen-bonding Patterns in Enaminones

Research on enaminones, such as those containing pyrrolidin-2-ylidene and piperidin-2-ylidene, has shed light on their hydrogen-bonding patterns. Balderson et al. (2007) described the bifurcated intra- and intermolecular hydrogen bonding between the secondary amine and carbonyl groups, which play a crucial role in stabilizing the crystal structures of these compounds (Balderson, Fernandes, Michael, & Perry, 2007).

Synthesis, Reactions, and Antiviral Activity

Another avenue of research involved the synthesis of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone derivatives, which were evaluated for their antiviral activity. This study demonstrates the potential of such compounds in the development of new antiviral agents, showcasing the diverse applications of this chemical scaffold in medicinal chemistry (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with a pyrrolidine ring, which is present in this compound, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . This could potentially lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to have various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Compounds with a pyrrolidine ring have been reported to have various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Propiedades

IUPAC Name |

1-[4-[4-(6-pyrrolidin-1-ylpyrimidine-4-carbonyl)piperazin-1-yl]phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2/c1-16(27)17-4-6-18(7-5-17)24-10-12-26(13-11-24)21(28)19-14-20(23-15-22-19)25-8-2-3-9-25/h4-7,14-15H,2-3,8-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZIDOBRSYFBTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC=N3)N4CCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Iodo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2396889.png)

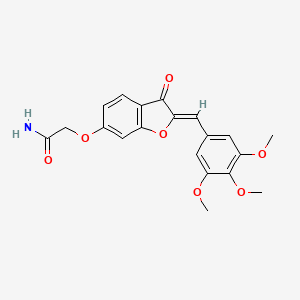

![N-(4-methylbenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2396890.png)

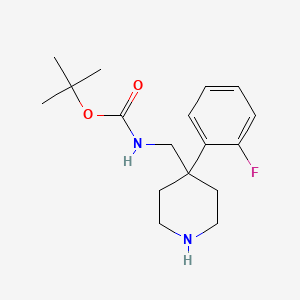

![3-[(Cyclohexylcarbamoyl)amino]propanoic acid](/img/structure/B2396894.png)

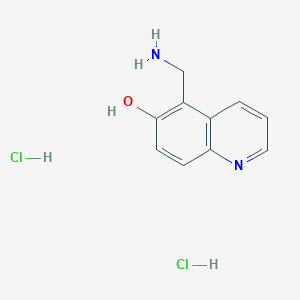

![N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-ynamide](/img/structure/B2396896.png)